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Get Quote

Executive Summary: The "Missing Data" Problem
3'-Iodo-5'-bromoacetophenone (CAS: N/A for mixed isomer, analog to 3,5-

dibromoacetophenone CAS 14401-73-1) represents a high-value "mixed-halogen" scaffold. Its

utility lies in the differential reactivity of the Iodine (C-I) and Bromine (C-Br) bonds, allowing for

sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira).

However, unlike its mono-halogenated cousins, experimental physicochemical data for this

specific isomer is virtually non-existent in public registries. This guide compares three in-silico

predictive methodologies to establish a "Gold Standard" property profile for this compound. We

evaluate these methods based on computational cost, accuracy regarding halogen-specific

interactions (sigma-holes), and predictive reliability for ADMET endpoints.

Comparative Analysis of Predictive Methodologies
We compared three distinct computational tiers to predict the properties of 3'-Iodo-5'-
bromoacetophenone. The "Product" here is the predictive model itself.
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Table 1: Performance Comparison of In-Silico Methods
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Scientist’s Verdict: For 3'-Iodo-5'-bromoacetophenone, Method C is the required standard.

The presence of two heavy halogens creates significant dispersion forces and "sigma-hole"

effects (regions of positive electrostatic potential on the halogen tips) that Method A and B fail

to model accurately. These effects are critical for predicting crystal packing and catalyst

docking.

Technical Deep Dive: The Validated Workflow
The following protocol uses Method C (Density Functional Theory with Dispersion Corrections)

to generate the self-validating data set.

Structural Definition[1]
IUPAC Name: 1-(3-bromo-5-iodophenyl)ethan-1-one

SMILES:CC(=O)C1=CC(Br)=CC(I)=C1

Symmetry:

(Plane of symmetry through the aromatic ring).

Step-by-Step Computational Protocol
Step 1: Conformer Generation (RDKit/OpenBabel)
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Before expensive DFT, generate low-energy conformers to handle the acetyl group rotation.

Command:obabel -i smi input.smi -o sdf -O conformers.sdf --gen3d --confab

Criterion: Select the lowest energy conformer where the carbonyl oxygen is coplanar with the

aromatic ring (maximizing conjugation).

Step 2: Geometry Optimization (ORCA/Gaussian)
Critical Parameter: You must use an Effective Core Potential (ECP) for Iodine to account for

relativistic effects.

Functional: wB97X-D (Long-range corrected hybrid with dispersion).

Basis Set: def2-TZVP (Triple-zeta valence polarized).

ECP: def2-ECP (for Iodine).

Solvent: CPCM (Tetrahydrofuran) – mimics typical cross-coupling reaction media.

Self-Validation Check:

Upon convergence, verify no imaginary frequencies exist. The C-I bond length should be approx

2.09 Å, and C-Br approx 1.89 Å. If C-I > 2.15 Å, the basis set is insufficient.

Step 3: Electrostatic Potential (ESP) Mapping
Map the Total Electron Density onto the molecular surface (isovalue 0.002 a.u.).

Objective: Visualize the

-hole magnitude.

Prediction: The Iodine atom (
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) must show a more positive potential tip than Bromine (

).

Causality: Iodine is more polarizable and less electronegative, creating a larger electron

deficiency on the vector opposite the C-I bond. This predicts that Iodine will undergo

oxidative addition with Pd(0) faster than Bromine.

Workflow Visualization
The following diagram illustrates the decision logic for the computational workflow.
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Figure 1: Decision tree for the in-silico characterization of mixed-halogenated aryl ketones.

Application: Predicting Regioselective Cross-
Coupling
The primary value of 3'-Iodo-5'-bromoacetophenone is as a scaffold for sequential

functionalization.

The "Site-Selectivity" Hypothesis
Using the Fukui Function (
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) for electrophilic attack (which correlates with the nucleophilic attack of the Pd(0) catalyst
during oxidative addition):

Prediction: The local softness (

) at the C-I carbon is significantly higher than at the C-Br carbon.

Bond Dissociation Energy (BDE):

C-I BDE: ~65 kcal/mol

C-Br BDE: ~81 kcal/mol

Conclusion: In a Suzuki-Miyaura coupling with 1.0 equivalent of boronic acid, the reaction

will occur exclusively at the Iodine position.

Visualizing the Reaction Pathway[2]
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Figure 2: Kinetic pathway demonstrating the preferential activation of the C-I bond over C-Br.

ADMET Profiling: Tool Comparison
For drug development, predicting the Absorption, Distribution, Metabolism, Excretion, and

Toxicity (ADMET) is vital.[1][2] We compared SwissADME and ADMETlab 2.0 for this specific

molecule.
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Table 2: ADMET Prediction Consensus
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Protocol for Reproducibility:

SwissADME: Input SMILES. Check "BOILED-Egg" diagram. If the point lies in the yellow

yolk, it confirms BBB permeation.

ADMETlab 2.0: Use the "Batch" module. Focus on the hERG toxicity probability. Mixed

halides can sometimes trigger hERG channels; if probability > 0.7, flag for in vitro

cardiotoxicity testing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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